molecular formula C9H6F4N2 B143063 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole CAS No. 129238-73-9

2-(alpha-Fluoroethyl)tetrahydrobenzimidazole

Cat. No. B143063
M. Wt: 218.15 g/mol
InChI Key: QOXFGGCVUDFHNX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(alpha-Fluoroethyl)tetrahydrobenzimidazole, also known as FETBI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FETBI is a heterocyclic compound that contains a fluorine atom, making it a useful tool for studying biological systems.

Scientific Research Applications

2-(alpha-Fluoroethyl)tetrahydrobenzimidazole has been used in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. It has been studied for its potential use as a radiotracer for imaging the brain, as well as a tool for studying the structure and function of proteins.

Mechanism Of Action

2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is thought to act as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting MAO, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can increase the levels of neurotransmitters such as dopamine and serotonin, leading to potential therapeutic applications in the treatment of neurological disorders.

Biochemical And Physiological Effects

2-(alpha-Fluoroethyl)tetrahydrobenzimidazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can inhibit the activity of MAO, as well as affect the expression of various genes involved in neurotransmitter synthesis and metabolism. In vivo studies have shown that 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can increase the levels of dopamine and serotonin in the brain, leading to potential therapeutic applications in the treatment of depression and other neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is its high selectivity for MAO, making it a useful tool for studying the role of MAO in biological systems. However, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research involving 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole. One area of interest is the development of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole-based radiotracers for imaging the brain. Another area of interest is the development of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole derivatives with improved solubility and selectivity for MAO. Additionally, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole may have potential applications in the treatment of neurological disorders, and further research is needed to explore these possibilities.
In conclusion, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole in these areas.

Synthesis Methods

The synthesis of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole involves the reaction of 2-(1H-tetrazol-5-yl)ethylamine with 2-fluoroacetaldehyde diethyl acetal in the presence of a catalytic amount of acetic acid. The reaction yields 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole as a white solid, which can be purified using column chromatography.

properties

CAS RN

129238-73-9

Product Name

2-(alpha-Fluoroethyl)tetrahydrobenzimidazole

Molecular Formula

C9H6F4N2

Molecular Weight

218.15 g/mol

IUPAC Name

2-[(1R)-1,2,2,2-tetrafluoroethyl]-1H-benzimidazole

InChI

InChI=1S/C9H6F4N2/c10-7(9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)/t7-/m1/s1

InChI Key

QOXFGGCVUDFHNX-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)[C@H](C(F)(F)F)F

SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F

synonyms

2-(alpha-fluoroethyl)tetrahydrobenzimidazole
2-FETB

Origin of Product

United States

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